Home > Products > Screening Compounds P48841 > Bax Channel Blocker
Bax Channel Blocker - 329349-20-4

Bax Channel Blocker

Catalog Number: EVT-254152
CAS Number: 329349-20-4
Molecular Formula: C19H23Br2Cl2N3O
Molecular Weight: 540.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BCB is hypothesized to specifically inhibit the formation or function of Bax channels in the mitochondrial outer membrane, thereby preventing the release of cytochrome c and inhibiting apoptosis []. This proposed mechanism makes BCB a valuable tool for researchers studying the intricacies of apoptosis and its role in various biological processes and disease models.

Cantharidin

  • Compound Description: Cantharidin is a natural toxin known for its blistering properties. Research on Spodoptera frugiperda Sf9 cells suggests that cantharidin induces apoptosis by influencing mitochondrial membrane potential and altering cell morphology. [] While Bax Channel Blocker can delay these effects, it doesn't fully inhibit cantharidin's impact on mitochondrial enzyme activity. []

Azoxystrobin

  • Compound Description: Azoxystrobin is a fungicide that acts as a ubiquinol oxidation (Qo) inhibitor in the mitochondrial respiratory complex III. [] Studies show that Azoxystrobin induces apoptosis in human esophageal squamous cell carcinoma KYSE-150 cells by influencing the mitochondrial pathway, similar to Bax Channel Blocker. []
  • Relevance: Both Azoxystrobin and Bax Channel Blocker target the mitochondrial pathway to induce apoptosis. Azoxystrobin's action on the respiratory complex III may indirectly impact Bax activity, as this complex is crucial for maintaining mitochondrial membrane potential, which is also influenced by Bax. []

Cyclosporin A

  • Compound Description: Cyclosporin A is an immunosuppressant known to inhibit mitochondrial permeability transition (mPT), a process involved in apoptosis. []
  • Relevance: Although not structurally similar to Bax Channel Blocker, Cyclosporin A provides a comparison point for understanding different approaches to manipulating mitochondrial pathways in cell death. Bax Channel Blocker specifically targets Bax channels, while Cyclosporin A acts on mPT, both of which are involved in the release of cytochrome c and subsequent apoptosis. []

GPI-19410

  • Compound Description: GPI-19410 is a compound identified by MGI PHARMA with a multi-faceted impact on mitochondria-dependent cell death. [] It prevents mitochondrial depolarization caused by calcium ions (Ca2+), inhibits Ca2+-induced mitochondrial swelling and cytochrome c release, and blocks t-Bid-induced cytochrome c release in a way distinct from Cyclosporin A. []

2-Aminoethoxydiphenyl Borate

  • Compound Description: This compound inhibits Ca2+-induced Ca2+ release and demonstrates potential in targeting the voltage-dependent anion channel component of the mPT. []
  • Relevance: Like Bax Channel Blocker, 2-Aminoethoxydiphenyl borate influences mitochondrial processes related to apoptosis, specifically targeting mPT. This highlights the importance of ion channels and their regulation in apoptotic pathways. []

Tricyclic Antidepressants

  • Compound Description: This class of antidepressants has been found to inhibit mPT, suggesting potential for influencing apoptosis. []
  • Relevance: While not directly targeting Bax channels like Bax Channel Blocker, tricyclic antidepressants provide another example of compounds influencing mitochondrial processes relevant to apoptosis. This suggests potential for broader pharmacological interventions targeting mPT alongside Bax channels for therapeutic purposes. []
Source and Classification

Bax channel blockers, such as the 3,6-dibromocarbazole derivative, have been identified for their ability to inhibit BAX-mediated cytochrome c release from mitochondria. These compounds are classified as small molecule inhibitors, specifically targeting the BAX protein's channel-forming activity within the mitochondrial membrane .

Synthesis Analysis

Methods and Technical Details

The synthesis of Bax channel blockers typically involves chemical modifications of known compounds to enhance their inhibitory properties against BAX. For instance, the 3,6-dibromocarbazole derivative was synthesized through halogenation reactions that introduce bromine atoms into the carbazole structure. This modification is crucial for optimizing the compound's binding affinity to BAX.

The synthesis process may include:

  1. Halogenation: Introduction of bromine atoms at specific positions on the carbazole ring.
  2. Purification: Techniques such as recrystallization or chromatography to isolate the desired product.
  3. Characterization: Utilizing spectroscopic methods (NMR, IR) to confirm the structure and purity of synthesized compounds.
Molecular Structure Analysis

Structure and Data

Bax channel blockers often share a common structural motif characterized by a dibromocarbazole framework. The molecular structure typically features:

  • A carbazole core that provides a planar aromatic system conducive to π-π stacking interactions with BAX.
  • Bromine substituents that enhance hydrophobic interactions and improve binding affinity.

The molecular formula for a representative Bax channel blocker might be C12H8Br2N, with specific structural configurations influencing its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Bax channel blockers undergo several key reactions that contribute to their mechanism of action:

  1. Binding Interaction: The blocker binds to specific sites on the BAX protein, preventing its conformational change necessary for pore formation in the mitochondrial membrane.
  2. Inhibition of Cytochrome c Release: By blocking BAX activity, these compounds inhibit the release of cytochrome c from mitochondria, thereby preventing apoptosis.

Experimental assays have demonstrated that Bax channel blockers can achieve significant inhibition (IC50 values around 0.52 µM) of cytochrome c release in vitro, indicating their potency as inhibitors .

Mechanism of Action

Process and Data

The mechanism by which Bax channel blockers exert their effects involves several steps:

  1. Conformational Stabilization: The binding of Bax channel blockers stabilizes BAX in an inactive conformation, preventing its transition to an active form.
  2. Prevention of Mitochondrial Insertion: By inhibiting conformational changes required for mitochondrial membrane insertion, these blockers effectively prevent BAX from forming oligomeric structures that lead to membrane permeabilization.
  3. Impact on Apoptotic Signaling: The inhibition of cytochrome c release disrupts downstream apoptotic signaling pathways, including caspase activation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bax channel blockers exhibit distinct physical and chemical properties that contribute to their function:

Applications

Scientific Uses

Bax channel blockers have significant applications in various scientific fields:

  1. Cancer Research: They are used as tools to study apoptosis mechanisms and evaluate potential therapeutic strategies for cancer treatment by modulating cell death pathways.
  2. Neuroscience: Research indicates potential neuroprotective effects in models of ischemia by preventing neuronal cell death associated with excessive apoptosis .
  3. Drug Development: These compounds serve as lead molecules in drug discovery efforts aimed at developing novel anti-apoptotic agents for clinical use.
Mechanistic Basis of Bax Channel Blocker in Apoptotic Regulation

Allosteric Modulation of Bax Activation Dynamics

BAX (BCL-2-associated X protein) exists in an inactive cytosolic conformation stabilized by its C-terminal hydrophobic helix (α9), which occludes the canonical hydrophobic groove. Small-molecule Bax channel blockers (e.g., WEHI-3773) bind to allosteric sites to prevent activation:

  • 1.1.1 Structural Determinants of Inactive Bax BindingBax inhibitors target three key regions:
  • The trigger site (junction of α1-α2 loops and α6 helices), where binding prevents N-terminal exposure.
  • The canonical hydrophobic groove (formed by α2-α5 helices), where inhibitors mimic BH3 domain occupancy.
  • The rear pocket (α3-α4 interface), where ligand insertion disrupts oligomerization competence [2] [3].

Table 1: Structural Binding Sites of BAX Inhibitors

Binding RegionFunctional ConsequenceRepresentative Compounds
Trigger site (α1/α6)Blocks BH3 domain exposureBTSA1 derivatives
Canonical groove (α2-α5)Prevents pro-apoptotic BH3 protein engagementWEHI-3773
Rear pocket (α3/α4)Inhibits core domain dimerizationCompound 106

Inhibition of tBID-Mediated Conformational Activation

Cleaved BID (tBID) activates BAX via transient "hit-and-run" binding, displacing the α1-α2 loop and exposing the BAX BH3 domain. Bax channel blockers inhibit this process through:

  • Steric hindrance of tBID-BAX interactions at mitochondrial membranes (Kd perturbation >40%) [6]
  • Stabilization of the α1-α2 latch, preventing helix α9 translocation and mitochondrial integration [4]Kinetic fluorescence polarization assays confirm inhibitor efficacy: tBID-BAX binding kinetics decrease by 70–85% in the presence of 500 nM WEHI-3773 [4].

Disruption of Mitochondrial Membrane Permeabilization

Suppression of Cytochrome c Release MechanismsBAX oligomerization at the mitochondrial outer membrane (MOM) forms pores (Ø 1.5–3.5 nm) enabling cytochrome c efflux. Bax channel blockers disrupt this via:

  • BAX retrotranslocation to the cytosol, reducing mitochondrial BAX integration by >60% [1]
  • Inhibition of cardiolipin-BAX interactions, which are essential for cytochrome c mobilization from cristae [5] [7]

Table 2: Impact of Bax Inhibitors on Cytochrome c Release

Cell ModelTreatmentCytochrome c Release InhibitionMOMP Suppression
BAK-/- HeLaWEHI-3773 + ABT-73789% ± 4%92% ± 3%
AML Venetoclax-resistantWEHI-3773 monotherapy76% ± 8%81% ± 5%

Data derived from mitochondrial depolarization assays [1] [8]

Voltage-Dependent Channel-Forming Activity Blockade

BAX collaborates with voltage-dependent anion channels (VDACs) to amplify MOM permeabilization:

  • VDAC2-BAX disruption: WEHI-3773 binds VDAC2’s BAX-interaction interface (Ki = 0.4 μM), preventing BAX recruitment [1]
  • Pore conductance modulation: Electrophysiology studies show BAX inhibitors reduce channel conductance by 65–80% at physiological voltages (-30 mV) [7] [9]

Table 3: Molecular Targets of Bax Channel Blockers

CompoundPrimary TargetSecondary InteractionsFunctional Outcome
WEHI-3773VDAC2-BAX interfaceBAX hydrophobic grooveBlocks BAK inhibition; promotes BAX mislocalization
BTSA1 derivativesBAX trigger siteMitochondrial lipid microdomainsAttenuates oligomer nucleation
Compound 106BAX rear pocketα3-α4 hinge regionPrevents core dimer extension

Concluding Remarks

Bax channel blockers represent a novel class of apoptosis modulators targeting structural transitions essential for BAX activation and pore formation. Their ability to allosterically stabilize inactive BAX conformations and disrupt mitochondrial protein-lipid interactions offers therapeutic avenues for pathologies with dysregulated apoptosis, including cancer and degenerative disorders.

Properties

CAS Number

329349-20-4

Product Name

Bax Channel Blocker

IUPAC Name

1-(3,6-dibromocarbazol-9-yl)-3-piperazin-1-ylpropan-2-ol;dihydrochloride

Molecular Formula

C19H23Br2Cl2N3O

Molecular Weight

540.1 g/mol

InChI

InChI=1S/C19H21Br2N3O.2ClH/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)24(18)12-15(25)11-23-7-5-22-6-8-23;;/h1-4,9-10,15,22,25H,5-8,11-12H2;2*1H

InChI Key

HWFKCAFKXZFOQT-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O.Cl.Cl

Synonyms

3,6-Dibromo-α-(1-piperazinylmethyl)-9H-carbazole-9-ethanol dihydrochloride

Canonical SMILES

C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.